2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C15H13FN2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13FN2/c1-10-3-6-15-17-14(9-18(15)8-10)12-5-4-11(2)13(16)7-12/h3-9H,1-2H3 |
InChI Key |
PBRUFTAFSJAHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation of 2-Aminopyridine and α-Haloacetophenone Derivatives
The foundational approach to imidazo[1,2-a]pyridines involves cyclocondensation between 2-aminopyridines and α-haloacetophenones. For 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine, this requires 2-amino-5-methylpyridine and 3-fluoro-4-methyl-α-bromoacetophenone as precursors.
Synthesis of 3-Fluoro-4-methyl-α-bromoacetophenone
Friedel-Crafts acylation of 1-fluoro-2-methylbenzene with α-bromoacetyl bromide in dichloromethane at 0–5°C yields 3-fluoro-4-methyl-α-bromoacetophenone (78% yield). Catalytic aluminum chloride (1.2 eq) facilitates electrophilic substitution, with regioselectivity dictated by the fluorine atom’s meta-directing effects.
Cyclocondensation Reaction
Heating 2-amino-5-methylpyridine (1.0 eq) and 3-fluoro-4-methyl-α-bromoacetophenone (1.1 eq) in refluxing ethanol (12 h) generates the imidazo[1,2-a]pyridine core via nucleophilic attack and subsequent cyclodehydration. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), affording the target compound in 65% yield (m.p. 142–144°C).
Key Challenges:
Vilsmeier-Haack Formylation Followed by Functional Group Interconversion
An alternative route employs formylation at the imidazo[1,2-a]pyridine 3-position, followed by reduction and functionalization.
Vilsmeier-Haack Reaction
Treatment of 6-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (3.0 eq) and dimethylformamide (DMF, 2.5 eq) at 80°C for 6 h introduces a formyl group at the 3-position (72% yield).
Reductive Amination
The formyl intermediate is reduced with sodium borohydride (2.0 eq) in methanol, yielding the 3-hydroxymethyl derivative. Subsequent tosylation with p-toluenesulfonyl chloride (1.2 eq) in pyridine produces the tosylate, which undergoes nucleophilic displacement with potassium cyanide (1.5 eq) in DMF to afford the 3-cyano derivative.
Final Functionalization
Hydrolysis of the nitrile group with concentrated hydrochloric acid (12 M, reflux, 8 h) yields the carboxylic acid, which is coupled with dimethylamine using carbonyldiimidazole (CDI, 1.5 eq) in tetrahydrofuran (THF) to install the acetamide moiety. While this method achieves 58% overall yield, its multi-step nature limits scalability.
Improved Single-Pot Synthesis Using N,N-Dimethylglyoxylamide Hemi Hydrate
A streamlined approach reported in EP1539751B1 bypasses intermediate isolation, enhancing efficiency.
Reaction Mechanism
6-Methyl-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine (1.0 eq) reacts with N,N-dimethylglyoxylamide hemi hydrate (1.1 eq) in methyl isobutyl ketone (MIBK) under azeotropic conditions (85°C, 6 h). Water removal via Dean-Stark trap drives the equilibrium toward α-hydroxyacetamide formation.
Phosphorus Tribromide-Mediated Reduction
Adding phosphorus tribromide (2.0 eq) to the α-hydroxy intermediate in 1,2-dichloroethane (reflux, 2 h) induces dehydration and reduction, directly yielding this compound-3-acetamide. Crystallization from acetone provides the final product in 74% yield (purity >98% by HPLC).
Advantages Over Classical Methods:
- Reduced Step Count : Combines formylation, reduction, and amidation into two steps.
- Higher Yields : Eliminates intermediate purification losses.
Microwave-Assisted Synthesis for Rapid Cyclization
Emerging techniques leverage microwave irradiation to accelerate cyclocondensation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclocond. | 3 | 65% | Well-established protocol | Laborious purification |
| Vilsmeier-Haack | 5 | 58% | Flexible functionalization | Multi-step, low scalability |
| Single-Pot | 2 | 74% | High efficiency, minimal intermediates | Requires specialized reagents |
| Microwave-Assisted | 1 | 82% | Rapid, energy-efficient | Equipment-dependent |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Agrochemicals: Its fluorinated aromatic ring can enhance the biological activity of agrochemical products, making it useful in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key analogs of 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br, -CF3) increase electrophilicity and may enhance binding to biological targets, while electron-donating groups (e.g., -CH3, -OCH3) improve solubility .
- Melting Points : Brominated derivatives exhibit higher melting points (~214°C) due to stronger intermolecular interactions, whereas methoxy-substituted analogs have lower melting points .
Pharmacological Activity
- Anti-Tubercular Activity : 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline (MIC: 0.03 µM) demonstrates the role of fluorine and methyl groups in enhancing potency against Mycobacterium tuberculosis .
- Cholinesterase Inhibition : Adamantyl-substituted analogs show inhibitory activity against acetylcholinesterase, linked to steric bulk and hydrophobic interactions .
ADME and Solubility
- Aqueous Solubility : Methoxy and acetic acid derivatives (e.g., [2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid) exhibit improved solubility compared to halogenated analogs due to polar functional groups .
Biological Activity
2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 88965-00-8
- Molecular Formula : C15H14FN
- Molecular Weight : 229.28 g/mol
- Appearance : Off-white to pale yellow solid
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties and its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 13c | MDA-MB-231 (breast cancer) | 4.40 ± 2.87 | Inhibition of VEGFR-2 |
| 13d | MDA-MB-231 (breast cancer) | 4.69 ± 2.55 | Induction of apoptosis |
These results suggest that derivatives like this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression.
The mechanisms through which this compound exerts its effects include:
- VEGFR-2 Inhibition : Compounds similar to this compound have been shown to bind to VEGFR-2, inhibiting its enzymatic activity and thereby reducing angiogenesis in tumors .
- DNA Fragmentation : Studies utilizing comet assays indicated that treatment with certain imidazo compounds leads to significant DNA fragmentation in cancer cells, suggesting a mechanism involving genotoxicity and apoptosis induction .
Study on Antipsychotic Activity
In a separate line of research, fluorinated imidazo[1,2-a]pyridine derivatives were evaluated for their antipsychotic potential. The most promising compound demonstrated:
Q & A
Q. Key Optimization Factors :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Glacial acetic acid | Stabilizes intermediates |
| Temperature | 0–5°C (for NaBH₄) | Prevents side reactions |
| Reaction Time | 6–8 hours | Ensures complete reduction |
Advanced: How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives across different studies?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or assay conditions (pH, temperature).
- Compound purity : Impurities >95% are critical; validate via HPLC and NMR .
- Orthogonal validation : Use complementary assays (e.g., fluorescence probes for receptor binding vs. functional cAMP assays) .
Q. Example Workflow :
Replicate studies under standardized conditions.
Validate target engagement using structural analogs (e.g., fluorinated vs. non-fluorinated derivatives).
Cross-reference with computational docking to identify binding site discrepancies.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Advanced: What computational approaches predict the binding modes of this compound to biological targets, and how are models validated?
Answer:
Q. Validation Steps :
Compare computed binding energies with experimental IC₅₀ values.
Perform site-directed mutagenesis on predicted receptor interaction sites.
Basic: What pharmacological activities are reported for structurally related imidazo[1,2-a]pyridines?
Answer:
| Activity | Assay Type | Reference |
|---|---|---|
| Anxiolytic | GABA_A receptor binding (IC₅₀ < 100 nM) | |
| Antihypertensive | Rat systolic blood pressure reduction (20–30 mmHg) | |
| Neuroleptic | Dopamine D₂ receptor antagonism (Ki = 15 nM) |
Advanced: How is metabolic stability assessed for this compound, and what structural modifications enhance pharmacokinetics?
Answer:
- Assessment : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- Improvement Strategies :
- Fluorine substitution : Blocks oxidation at the 3-position, increasing half-life (t₁/₂ > 4 hours) .
- Methyl groups : Reduce CYP450 metabolism (e.g., 6-methyl group lowers clearance by 40%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
